N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Descripción
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-13-5-4-8-24(11-13)19-21-14(2)9-18(23-19)26-12-17(25)22-16-7-3-6-15(20)10-16/h3,6-7,9-10,13H,4-5,8,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPPVFVYJLCLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromophenyl group
- A pyrimidinyl moiety
- A piperidinyl substituent
These structural components contribute to its pharmacological properties, enhancing binding affinity and selectivity towards biological targets.
The biological activity of N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is primarily attributed to its interaction with specific receptors or enzymes. The bromine substitution may enhance its lipophilicity, potentially improving membrane permeability and bioavailability. The mechanism involves modulation of signaling pathways, acting as either an agonist or antagonist depending on the target receptor.
Antitumor Activity
Recent studies have indicated that compounds similar to N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibit significant antitumor properties. For instance, derivatives with bromine substituents have shown enhanced cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) when tested in combination with doxorubicin, demonstrating a synergistic effect that warrants further investigation .
Antimicrobial Activity
Research into related compounds has revealed notable antimicrobial properties. For example, certain pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities at low MIC values. While specific data on N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is limited, its structural analogs suggest potential in this area .
Research Findings
A summary of key research findings related to the biological activity of the compound is presented in the following table:
Case Studies
- Combination Therapy in Breast Cancer : A study evaluated the effects of combining N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide with doxorubicin in breast cancer models. Results indicated enhanced apoptosis rates compared to doxorubicin alone, highlighting the compound's potential as an adjunct therapy .
- In Vitro Antimicrobial Testing : In vitro assays demonstrated that structurally similar compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further development of novel antibiotics .
Comparación Con Compuestos Similares
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how can yield and purity be maximized?
Answer: The synthesis of pyrimidine-acetamide derivatives typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, analogous compounds are synthesized via ethanol-mediated condensation under controlled temperatures (0–5°C) with catalysts like piperidine, achieving yields of ~50% after purification . Key steps include:
- Intermediate isolation : Purify intermediates (e.g., bromophenyl precursors) via column chromatography to reduce side-product formation.
- Reaction optimization : Adjust solvent polarity (e.g., DMF for solubility) and reaction time (2–20 hours) to balance yield and byproduct generation .
- Characterization : Use LC-MS and -NMR (e.g., δ 2.03 ppm for CH groups) to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
- -NMR : Identify aromatic protons (δ 7.28–8.6 ppm) and piperidine/methyl groups (δ 2.03–3.5 ppm). For example, the 3-methylpiperidinyl group shows distinct splitting patterns due to axial/equatorial proton environments .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H] at m/z 362.0) and fragmentation patterns to confirm molecular weight and functional groups .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) and detect trace impurities .
Q. How can computational models predict physicochemical properties relevant to drug discovery?
Answer:
- XLogP : Estimate lipophilicity (e.g., XLogP = 2.6) to predict membrane permeability .
- Topological polar surface area (TPSA) : Calculate TPSA (~87.5 Å) to assess potential for hydrogen bonding and blood-brain barrier penetration .
- Molecular dynamics simulations : Model interactions with biological targets (e.g., kinase domains) using software like Schrödinger Suite, validated against crystallographic data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in this compound class?
Answer:
- Substituent effects : Modify the 3-bromophenyl group to introduce electron-withdrawing groups (e.g., -CF) for enhanced target binding, as seen in analogues with trifluoromethyl groups improving metabolic stability .
- Piperidine substitution : Replace 3-methylpiperidinyl with 4-fluorophenylpiperazine to alter conformational flexibility and binding kinetics .
- Bioassays : Test against kinase panels (e.g., EGFR, VEGFR) to quantify IC shifts and correlate with structural changes .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Answer:
- Crystallographic analysis : Resolve polymorphic forms (e.g., differences in dihedral angles between pyrimidine and aryl rings) that may affect biological activity .
- Assay standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
- Meta-analysis : Compare datasets using tools like ChemBL to identify outliers or assay-specific biases .
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?
Answer:
- ADME profiling : Measure plasma stability (e.g., half-life in rodent models) and metabolic pathways via LC-MS/MS to identify major metabolites (e.g., N-dealkylation products) .
- Dose optimization : Conduct tiered dosing (1–50 mg/kg) in BALB/c mice, monitoring liver enzyme levels (ALT/AST) for toxicity .
- Tissue distribution : Use radiolabeled analogs (e.g., C) to quantify accumulation in target tissues .
Q. What methodologies validate target engagement and mechanism of action in cellular models?
Answer:
- Pull-down assays : Immobilize the compound on agarose beads to isolate binding proteins from cell lysates, followed by mass spectrometry .
- CRISPR knockouts : Generate cell lines lacking putative targets (e.g., kinases) to confirm on-target effects .
- Thermal shift assays : Monitor protein melting temperature shifts (± compound) to quantify binding affinity .
Q. Notes
- For synthetic protocols, cross-reference NMR/LC-MS data with analogous pyrimidine derivatives .
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